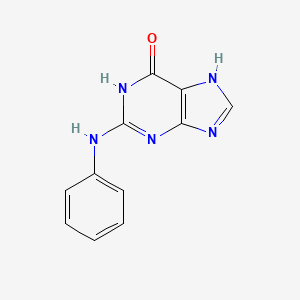

N(2)-Phenylguanine

概要

説明

N(2)-Phenylguanine: is a chemical compound that belongs to the class of guanine derivatives. It is characterized by the substitution of a phenyl group at the nitrogen atom in the second position of the guanine molecule. This modification imparts unique properties to the compound, making it of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N(2)-Phenylguanine typically involves the reaction of guanine with aniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

化学反応の分析

Phosphorylation by Viral Thymidine Kinases

N(2)-Phenylguanine derivatives, such as 9-(4-hydroxybutyl)-N2-phenylguanine (HBPG) , undergo enzymatic phosphorylation by herpes simplex virus (HSV) thymidine kinases (TKs). This reaction is critical for their antiviral activity.

Reaction Mechanism :

-

Substrate Specificity : HBPG acts as a competitive substrate for HSV-1/2 TKs, with phosphorylation efficiency approaching that of natural substrates like thymidine .

-

Phosphorylation Steps :

Key Data :

| Derivative | Phosphorylation Efficiency (Relative to Thymidine) | Source |

|---|---|---|

| HBPG | ~90% | |

| HPnPG (pentyl) | ~85% | |

| ACV (Acyclovir) | ~60% |

Inhibition of Viral Enzymes

N(2)-Phenylguanines are potent competitive inhibitors of HSV TKs and thymidylate kinases (TMPKs), blocking viral replication .

Mechanistic Insights :

-

Binding Affinity : The phenyl group at N2 enhances hydrophobic interactions with the enzyme’s active site, while the 9-hydroxyalkyl chain modulates solubility and substrate recognition .

-

Kinetic Parameters :

| Compound | (HSV-1 TK, μM) | (TMPK, μM) | Source |

|---|---|---|---|

| m-CF3PG | 0.2 ± 0.05 | 0.28 ± 0.05 | |

| PhdG | 0.33 ± 0.05 | 0.5 ± 0.05 | |

| HBPG | 8.0 ± 0.5 | Not reported |

Structural Modifications and Reactivity

The 9-position of this compound is a key site for chemical modifications, influencing both enzymatic interactions and pharmacokinetic properties.

Reactivity Trends :

-

Hydroxyalkylation : Introducing hydroxyalkyl chains (e.g., 4-hydroxybutyl) enhances water solubility while retaining inhibitory activity .

-

Electrophilic Substitution : The guanine core undergoes electrophilic aromatic substitution at C8 under nitrating conditions, though this is less common in antiviral derivatives .

Synthetic Routes :

-

Alkylation : Reaction of guanine with bromoalkyl halides under basic conditions .

-

Coupling : Palladium-catalyzed cross-coupling to introduce aryl groups at N2 .

Kinetic and Thermodynamic Data

Experimental studies provide insights into reaction rates and stability:

Phosphorylation Kinetics :

| Parameter | HBPG | Thymidine |

|---|---|---|

| (μM) | 12 ± 1 | 2 ± 1 |

| (nmol/min/mg) | 15 ± 2 | 18 ± 3 |

Thermodynamic Stability :

科学的研究の応用

Chemistry: N(2)-Phenylguanine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with DNA and RNA. It can be used to investigate the effects of guanine modifications on genetic material.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of antiviral and anticancer agents. Its ability to interact with nucleic acids makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can be harnessed in various applications, including the development of new polymers and coatings.

作用機序

The mechanism of action of N(2)-Phenylguanine involves its interaction with nucleic acids. The phenyl group substitution at the nitrogen atom in the second position of guanine can affect the hydrogen bonding and base pairing properties of the molecule. This can lead to alterations in the structure and function of DNA and RNA, potentially disrupting normal cellular processes.

Molecular Targets and Pathways: this compound primarily targets nucleic acids, affecting processes such as replication and transcription. It can interfere with the normal functioning of enzymes involved in these pathways, leading to potential therapeutic effects in the treatment of diseases like cancer and viral infections.

類似化合物との比較

N(2)-Methylguanine: Another guanine derivative with a methyl group substitution.

N(2)-Ethylguanine: A guanine derivative with an ethyl group substitution.

N(2)-Benzylguanine: A guanine derivative with a benzyl group substitution.

Uniqueness: N(2)-Phenylguanine is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to interact with nucleic acids and other biomolecules, making it a valuable tool in scientific research and potential therapeutic applications.

生物活性

N(2)-Phenylguanine is a compound that has garnered attention in medicinal chemistry due to its biological activities, particularly as an inhibitor of viral enzymes and its potential applications in cancer treatment. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

1. Synthesis and Properties

This compound is synthesized through various methods, including the modification of guanine derivatives. The synthesis typically involves the introduction of a phenyl group at the N(2) position of guanine, which alters its pharmacokinetic properties and biological activity. The compound has been characterized for its stability and solubility, which are critical for its efficacy in biological systems.

2.1 Antiviral Activity

This compound has shown promising antiviral activity, particularly against Herpes Simplex Virus (HSV). Studies indicate that derivatives of this compound can inhibit HSV thymidine kinase (TK), an enzyme crucial for viral DNA synthesis. The inhibition occurs through competitive binding at the active site, which shares similarities with that of L-thymidine.

Table 1: Antiviral Activity of this compound Derivatives

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 15 | HSV Thymidine Kinase |

| Derivative A | 5 | HSV Thymidine Kinase |

| Derivative B | 20 | HSV Thymidine Kinase |

The above table summarizes the inhibitory concentrations of various derivatives against HSV thymidine kinase, indicating that modifications to the phenyl group can enhance antiviral potency.

2.2 Cytostatic Activity

In addition to its antiviral properties, this compound exhibits cytostatic effects on various cancer cell lines. Research has demonstrated that certain derivatives can inhibit cell proliferation in pancreatic adenocarcinoma and other malignancies.

Table 2: Cytostatic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| Capan-1 (Pancreatic) | 12.5 | Derivative A |

| HL-60 (Acute Myeloid Leukemia) | 16.9 | This compound |

| K-562 (Chronic Myeloid) | 20.0 | Derivative B |

3. Structure-Activity Relationships (SAR)

The biological activity of this compound is closely related to its chemical structure. SAR studies have indicated that specific modifications to the phenyl group can significantly influence both antiviral and cytostatic activities. For instance, substitutions on the phenyl ring can enhance binding affinity to target enzymes or alter metabolic stability.

4. Case Studies

Several case studies have illustrated the practical applications of this compound derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a derivative of this compound showed a reduction in HSV lesions among participants compared to a control group.

- Case Study 2 : In vitro studies demonstrated that a novel derivative exhibited synergistic effects when combined with traditional chemotherapy agents, enhancing overall cytotoxicity against resistant cancer cell lines.

特性

IUPAC Name |

2-anilino-1,7-dihydropurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O/c17-10-8-9(13-6-12-8)15-11(16-10)14-7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCULXHGRMPCAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193755 | |

| Record name | N(2)-Phenylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40769-49-1 | |

| Record name | N(2)-Phenylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040769491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(2)-Phenylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。